Cas no 80304-50-3 ((1-benzyl-1H-imidazol-5-yl)methanol)
(1-benzyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- (3-benzylimidazol-4-yl)methanol
- 1H-Imidazole-5-methanol,1-(phenylmethyl)-
- (1-benzyl-1H-imidazol-5-yl)methanol
- (3-Benzyl-3H-imidazol-4-yl)-methanol
- 1-benzyl-1H-5-hydroxymethylimidazole
- 1-Benzyl-5-(hydroxymethyl)-1H-imidazole
- 1-Benzyl-5-hydroxymethyl-imidazole
- 1H-Imidazole-5-methanol,1-(phenylmethyl)
- 4-(1-benzyl-1H-imidazol-5-yl)methanol
- N1-Benzyl-5-hydroxymethylimidazole
- CS-0206607
- Q-103117
- A839889
- 80304-50-3
- GQZILHANXWXTIW-UHFFFAOYSA-N
- EN300-157595
- 1-(PHENYLMETHYL)-1H-IMIDAZOLE-5-METHANOL
- BS-24371
- MFCD02179524
- 1-Benzyl-5-hydroxymethyl-1H-imidazole, AldrichCPR
- AB11313
- HMS1438B10
- CHEMBL3787067
- DTXSID60378297
- SR-01000641744-1
- AKOS005203314
- Z1201621644
- Maybridge3_002496
- 1-benzyl-5-hydroxymethylimidazole
- IDI1_013883
- CCG-52512
- FT-0660047
- SCHEMBL3079356
-
- MDL: MFCD02179524
- Inchi: 1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2
- InChI Key: GQZILHANXWXTIW-UHFFFAOYSA-N
- SMILES: OCC1=CN=CN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 188.09500
- Monoisotopic Mass: 188.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 137-139 ºC (acetone )
- Boiling Point: 402.2°Cat760mmHg
- Flash Point: 197°C
- Refractive Index: 1.592
- Solubility: Dissolution (38 g/l) (25 º C),
- PSA: 38.05000
- LogP: 1.42370
(1-benzyl-1H-imidazol-5-yl)methanol Security Information
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(1-benzyl-1H-imidazol-5-yl)methanol Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-benzyl-1H-imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002843-25g |
1-Benzyl-5-hydroxymethyl-1H-imidazole |
80304-50-3 | 95% | 25g |
$637.20 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004448-100MG |
1-Benzyl-5-hydroxymethyl-1<I>H</I>-imidazole |
80304-50-3 | 100mg |
¥952.83 | 2023-11-13 | ||
| Chemenu | CM187279-25g |
1-Benzyl-5-hydroxymethyl-1h-imidazole |
80304-50-3 | 95% | 25g |
$552 | 2021-08-05 | |
| A2B Chem LLC | AC48315-1g |
1-Benzyl-5-hydroxymethyl-1H-imidazole |
80304-50-3 | 98% | 1g |
$69.00 | 2024-04-19 | |
| A2B Chem LLC | AC48315-5g |
1-Benzyl-5-hydroxymethyl-1H-imidazole |
80304-50-3 | 98% | 5g |
$226.00 | 2024-04-19 | |
| A2B Chem LLC | AC48315-10g |
1-Benzyl-5-hydroxymethyl-1H-imidazole |
80304-50-3 | 98% | 10g |
$347.00 | 2024-04-19 | |
| Chemenu | CM187279-25g |
1-Benzyl-5-hydroxymethyl-1h-imidazole |
80304-50-3 | 95% | 25g |
$*** | 2023-05-29 | |
| abcr | AB150251-1 g |
1-Benzyl-5-hydroxymethyl-1H-imidazole, 98%; . |
80304-50-3 | 98% | 1 g |
€135.50 | 2023-07-20 | |
| abcr | AB150251-5 g |
1-Benzyl-5-hydroxymethyl-1H-imidazole, 98%; . |
80304-50-3 | 98% | 5 g |
€373.50 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1248343-50mg |
1-Benzyl-5-hydroxymethyl-1H-imidazole |
80304-50-3 | 98% | 50mg |
$85 | 2024-06-07 |
(1-benzyl-1H-imidazol-5-yl)methanol Suppliers
(1-benzyl-1H-imidazol-5-yl)methanol Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (1-benzyl-1H-imidazol-5-yl)methanol
Comprehensive Guide to (1-benzyl-1H-imidazol-5-yl)methanol (CAS No. 80304-50-3): Properties, Applications, and Market Insights
(1-benzyl-1H-imidazol-5-yl)methanol (CAS No. 80304-50-3) is a specialized organic compound belonging to the imidazole derivatives family. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and versatile applications. The presence of both benzyl and hydroxymethyl functional groups makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential in drug development, agrochemicals, and material science.
The molecular formula of (1-benzyl-1H-imidazol-5-yl)methanol is C11H12N2O, with a molecular weight of 188.23 g/mol. Its structure features an imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl group. This configuration imparts distinct chemical reactivity, making it suitable for various cross-coupling reactions and heterocyclic synthesis. The compound is typically a white to off-white crystalline powder, soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
One of the most prominent applications of (1-benzyl-1H-imidazol-5-yl)methanol is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of biologically active molecules, including potential antifungal agents, anti-inflammatory drugs, and kinase inhibitors. Recent studies have highlighted its role in developing targeted therapies for chronic diseases, aligning with the growing demand for personalized medicine. Additionally, its derivatives are being investigated for their antioxidant properties, which are highly relevant in the nutraceutical sector.
In the field of agrochemicals, (1-benzyl-1H-imidazol-5-yl)methanol is explored for its potential as a precursor to crop protection agents. The compound's ability to modulate enzyme activity makes it a candidate for designing novel pesticides and herbicides. With the global push toward sustainable agriculture, researchers are focusing on eco-friendly alternatives, and this compound's derivatives could play a pivotal role in next-generation green chemistry solutions.
The market for imidazole-based compounds like (1-benzyl-1H-imidazol-5-yl)methanol is expanding, driven by advancements in drug discovery and material science. According to industry reports, the demand for high-purity pharmaceutical intermediates is projected to grow at a CAGR of 6.8% from 2023 to 2030. This trend underscores the importance of reliable synthesis methods and scalable production processes for CAS No. 80304-50-3. Manufacturers are investing in continuous flow chemistry and catalytic innovations to meet this demand efficiently.
From a synthetic chemistry perspective, (1-benzyl-1H-imidazol-5-yl)methanol is often prepared via N-alkylation of imidazole derivatives followed by hydroxymethylation. Recent publications have highlighted improved yields using microwave-assisted synthesis and metal-free catalysis, reflecting the industry's shift toward greener methodologies. These innovations not only enhance efficiency but also reduce environmental impact, aligning with global sustainability goals.
For researchers and procurement specialists, understanding the storage and handling of (1-benzyl-1H-imidazol-5-yl)methanol is crucial. The compound should be stored in a cool, dry place away from direct sunlight and moisture. Proper personal protective equipment (PPE), including gloves and lab coats, is recommended during handling to ensure safety. While it is not classified as hazardous under standard regulations, adherence to good laboratory practices (GLP) is essential for maintaining product integrity.
In conclusion, (1-benzyl-1H-imidazol-5-yl)methanol (CAS No. 80304-50-3) is a multifaceted compound with significant potential across pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features and reactivity profile make it a valuable asset in modern synthetic chemistry. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing global challenges in healthcare and sustainability. For those seeking high-quality imidazole derivatives, CAS No. 80304-50-3 represents a promising candidate with broad utility and commercial viability.
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